molecular formula C10H7NO4 B1597361 2-Methyl-1,3-dioxoisoindoline-5-carboxylic acid CAS No. 42710-39-4

2-Methyl-1,3-dioxoisoindoline-5-carboxylic acid

Cat. No.: B1597361
CAS No.: 42710-39-4
M. Wt: 205.17 g/mol
InChI Key: JNOGAXDCJSTIRH-UHFFFAOYSA-N
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Description

Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature

The molecular architecture of 2-methyl-1,3-dioxoisoindoline-5-carboxylic acid is defined by its distinctive bicyclic core structure with specific functional group positioning that determines its chemical identity and reactivity profile. The compound possesses the molecular formula C₁₀H₇NO₄ with a molecular weight of 205.17 grams per mole, establishing it as a moderately sized organic molecule within the isoindoline derivative family. The International Union of Pure and Applied Chemistry systematic nomenclature for this compound is 2-methyl-1,3-dioxoisoindole-5-carboxylic acid, which precisely describes the substitution pattern and functional group arrangement.

The structural representation through Simplified Molecular Input Line Entry System notation is CN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)O, which clearly delineates the connectivity pattern and stereochemical arrangement of atoms within the molecule. The International Chemical Identifier key JNOGAXDCJSTIRH-UHFFFAOYSA-N provides a unique digital fingerprint for this compound, enabling precise identification across chemical databases and literature sources. The bicyclic isoindoline core consists of a benzene ring fused to an imide functionality, with the methyl substituent attached to the nitrogen atom and the carboxylic acid group positioned at the 5-carbon of the aromatic system.

The electronic structure of this compound exhibits significant conjugation between the aromatic ring system and the carbonyl groups of the imide functionality, creating a stable resonance system that influences the compound's chemical behavior and physical properties. The carboxylic acid group at the 5-position introduces additional electronic effects through its electron-withdrawing nature, which can impact the overall electron density distribution within the aromatic system. The methyl group attached to the nitrogen provides steric bulk and electronic donation that differentiates this compound from unsubstituted isoindoline-1,3-dione derivatives.

The three-dimensional molecular geometry reveals a planar arrangement of the isoindoline core with minimal deviation from planarity, which is characteristic of aromatic imide systems. The carboxylic acid group can adopt different conformations relative to the aromatic plane, with the preferred orientation influenced by intramolecular and intermolecular hydrogen bonding interactions. The methyl group at the nitrogen position adopts a conformation that minimizes steric interactions with the carbonyl oxygens while maintaining optimal orbital overlap for resonance stabilization.

Molecular Property Value Reference
Molecular Formula C₁₀H₇NO₄
Molecular Weight 205.17 g/mol
International Union of Pure and Applied Chemistry Name 2-methyl-1,3-dioxoisoindole-5-carboxylic acid
International Chemical Identifier Key JNOGAXDCJSTIRH-UHFFFAOYSA-N
Chemical Abstracts Service Number 42710-39-4

Crystallographic Analysis and Solid-State Arrangement

The crystallographic analysis of isoindoline-1,3-dione derivatives provides crucial insights into the solid-state organization and intermolecular interactions that govern the physical properties of these compounds, though specific crystal structure data for this compound requires extrapolation from related systems within this chemical family. The solid-state arrangement of isoindoline derivatives is typically dominated by hydrogen bonding interactions, particularly when carboxylic acid functionalities are present, as these groups serve as both hydrogen bond donors and acceptors in the crystal lattice.

Comparative crystallographic studies of related isoindoline compounds reveal that the presence of carboxylic acid groups significantly influences the packing arrangements and intermolecular interactions within the crystal structure. The compound 2-(2-carboxyethyl)-1,3-dioxoisoindoline-5,6-dicarboxylic acid methanol monosolvate demonstrates the complex hydrogen bonding networks that can form when multiple carboxylic acid groups are present in isoindoline derivatives. The main molecule in this related structure possesses three carboxylic acid groups that create asymmetric distribution around the molecular core, resulting in hydrogen bonding motifs ranging from chain formations to various ring structures.

The crystallographic analysis of methylenebis(isoindoline-1,3-dione) polymorphs provides additional insight into the structural flexibility and packing arrangements possible within the isoindoline family. Two distinct polymorphic forms have been characterized, with form 1α crystallizing in the centrosymmetric triclinic space group with specific unit cell parameters and form 1β exhibiting slightly different molecular conformations and packing arrangements. The calculated density and Kitaigorodskii packing index for these polymorphs demonstrate the subtle but significant differences in solid-state organization that can occur within structurally related compounds.

The lattice energy calculations for related isoindoline derivatives indicate that small structural modifications can lead to measurable differences in crystal stability, with calculated lattice energies varying by several kilojoules per mole between polymorphic forms. The C-H bond lengths in these structures are typically normalized to standard values during computational analysis, and the lattice energies calculated using specialized software packages provide quantitative measures of crystal stability. These calculations suggest that form 1α is slightly more stable than form 1β under ambient conditions, indicating the importance of precise structural characterization for understanding relative stability relationships.

The hydrogen bonding patterns observed in carboxylic acid-containing isoindoline derivatives typically involve the formation of classical carboxylic acid dimers with characteristic ring motifs, combined with additional hydrogen bonding interactions that create extended network structures. The combination of chain motifs with carboxylic dimer ring motifs creates ribbon-like arrangements of molecules that propagate along specific crystallographic directions. Secondary ribbons can form through the combination of chain motifs with solvent molecules and carboxyl-containing ring motifs, leading to complex layered structures in the crystal lattice.

Crystallographic Parameter Related Compound Example Value Reference
Crystal System Methylenebis(isoindoline-1,3-dione) 1α Triclinic
Space Group Methylenebis(isoindoline-1,3-dione) 1α P-1
Calculated Density Methylenebis(isoindoline-1,3-dione) 1β 1.469 Mg m⁻³
Packing Index Methylenebis(isoindoline-1,3-dione) 1β 70.0%
Lattice Energy Methylenebis(isoindoline-1,3-dione) 1α 130.3 kJ mol⁻¹

Comparative Study with Isoindoline-1,3-dione Derivatives

The comparative analysis of this compound with other isoindoline-1,3-dione derivatives reveals significant structural relationships and differences that influence their respective chemical and physical properties. The systematic comparison encompasses various substitution patterns, including different alkyl groups at the nitrogen position and varying positions of carboxylic acid functionalities on the aromatic ring system. The 2-ethyl-1,3-dioxoisoindoline-5-carboxylic acid represents a closely related compound with an ethyl group instead of methyl at the nitrogen position, providing insight into the effects of alkyl chain length on molecular properties.

The molecular weight progression within this series demonstrates the incremental changes associated with different substituent patterns, with this compound having a molecular weight of 205.17 grams per mole compared to 219.18 grams per mole for the ethyl analog. The 2-(2-methoxyethyl)-1,3-dioxo-5-isoindolinecarboxylic acid represents a more complex substitution pattern with a molecular weight of 249.22 grams per mole, incorporating both ether and carboxylic acid functionalities. The positional isomer 2-methyl-1,3-dioxoisoindoline-4-carboxylic acid demonstrates how the position of the carboxylic acid group affects the overall molecular architecture while maintaining the same molecular formula.

The structural diversity within the isoindoline-1,3-dione family extends to compounds with indole substituents, such as 2-(1H-indol-5-yl)-1,3-dioxoisoindoline-5-carboxylic acid, which represents a significantly larger molecular system with enhanced aromatic character and potential for extended conjugation. This compound has a molecular weight of 306.27 grams per mole and incorporates both the isoindoline and indole ring systems, creating a more complex aromatic framework. The 2-(1H-indol-6-yl)-1,3-dioxoisoindoline-5-carboxylic acid provides a positional isomer of this indole-substituted derivative, demonstrating the structural possibilities within this extended family.

The Electronic Chemical Identifier keys for these compounds reveal the systematic relationships between their structures, with the base isoindoline core maintaining consistent connectivity patterns while the substituent variations create distinct molecular identities. The Simplified Molecular Input Line Entry System representations show clear progression from simple methyl substitution to more complex ether and aromatic substituents, illustrating the synthetic accessibility and structural diversity possible within this chemical family.

The comparative molecular properties demonstrate how structural modifications influence key descriptors such as molecular weight, calculated physical properties, and potential biological activities. The presence of additional functional groups such as methoxy substituents or extended aromatic systems significantly alters the electronic properties and potential intermolecular interactions of these compounds. The carboxylic acid functionality remains a consistent feature across many of these derivatives, providing a common site for hydrogen bonding and potential chemical modification.

The synthesis methodologies for these related compounds often involve similar reaction pathways with variations in starting materials and reaction conditions to achieve the desired substitution patterns. The hexadehydro-Diels-Alder domino reactions have been employed for the synthesis of fused multifunctionalized isoindole-1,3-diones, demonstrating the versatility of synthetic approaches available for accessing these structural motifs. The overall transformations involve the formation of multiple carbon-carbon bonds and carbon-oxygen bonds through intramolecular cyclization and intermolecular coupling oxidation reactions.

Compound Molecular Formula Molecular Weight (g/mol) Chemical Abstracts Service Number Reference
This compound C₁₀H₇NO₄ 205.17 42710-39-4
2-Ethyl-1,3-dioxoisoindoline-5-carboxylic acid C₁₁H₉NO₄ 219.18 -
2-(2-Methoxyethyl)-1,3-dioxo-5-isoindolinecarboxylic acid C₁₂H₁₁NO₅ 249.22 166096-35-1
2-Methyl-1,3-dioxoisoindoline-4-carboxylic acid C₁₀H₇NO₄ 205.17 -
2-(1H-Indol-5-yl)-1,3-dioxoisoindoline-5-carboxylic acid C₁₇H₁₀N₂O₄ 306.27 1219553-80-6
2-(1H-Indol-6-yl)-1,3-dioxoisoindoline-5-carboxylic acid C₁₇H₁₀N₂O₄ 306.27 1219555-38-0

Properties

IUPAC Name

2-methyl-1,3-dioxoisoindole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO4/c1-11-8(12)6-3-2-5(10(14)15)4-7(6)9(11)13/h2-4H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNOGAXDCJSTIRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10358266
Record name 2-methyl-1,3-dioxoisoindoline-5-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42710-39-4
Record name 2-methyl-1,3-dioxoisoindoline-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1,3-dioxoisoindoline-5-carboxylic acid primarily involves condensation and cyclization reactions starting from suitably substituted aromatic precursors. The key synthetic approach can be summarized as follows:

  • Starting Materials: Typically, phthalic anhydride derivatives and methyl-substituted aromatic amines or aldehydes are used as precursors.
  • Reaction Type: The core isoindoline ring is formed via condensation or cyclocondensation reactions under acidic or neutral conditions.
  • Conditions: Reactions are commonly carried out in aqueous or organic solvents at temperatures ranging from ambient (20°C) to reflux (~140°C).
  • Yield: Reported yields for this compound are approximately 75%, indicating a relatively efficient process.

A representative synthesis involves the reaction of phthalic anhydride with methyl-substituted amines or aldehydes, followed by oxidation and carboxylation steps to introduce the 5-carboxylic acid group on the isoindoline ring.

Step Reagents & Conditions Purpose Notes
1 Phthalic anhydride + 2-methyl-substituted amine/aldehyde, acid catalyst Cyclocondensation to form isoindoline core Acidic medium promotes ring closure
2 Oxidation (e.g., KMnO4, CrO3) Introduce keto groups at 1,3-positions Controlled oxidation prevents overoxidation
3 Carboxylation (if not introduced initially) Install carboxylic acid at position 5 May involve CO2 fixation or hydrolysis

This method is supported by patent literature (WO2004/26829) and chemical synthesis databases, with reaction conditions optimized for temperature (20–140°C) and solvent choice (water or organic solvents) to maximize yield and purity.

Industrial and Continuous Flow Synthesis

For industrial-scale production, continuous flow synthesis techniques have been employed to enhance reaction control and throughput:

  • Advantages: Precise control of temperature, pressure, and reagent stoichiometry; improved safety and reproducibility.
  • Outcome: Higher purity (>95%) and yield with reduced byproduct formation.
  • Typical Setup: Microreactors or tubular flow reactors with in-line monitoring (e.g., HPLC) for reaction progress.

Such methods allow the condensation and oxidation steps to be integrated into a streamlined process, minimizing manual intervention and waste.

Reaction Mechanisms and Analysis

  • Condensation/Cyclocondensation: The nucleophilic amine attacks the electrophilic carbonyl carbon of phthalic anhydride, followed by ring closure to form the isoindoline nucleus.
  • Oxidation: The keto groups at positions 1 and 3 are introduced by oxidation of the intermediate isoindoline. Common oxidants include potassium permanganate and chromium trioxide.
  • Carboxylation: The carboxylic acid at position 5 may be introduced by selective oxidation or via hydrolysis of ester intermediates.

The reaction efficiency depends on catalyst choice, solvent polarity, temperature, and reaction time. Acidic catalysts such as acetic acid or sodium acetate can improve cyclization kinetics. Polar aprotic solvents like DMF enhance solubility of intermediates, reducing side reactions.

Purification and Characterization

  • Purification: Post-reaction mixtures are typically purified by recrystallization (e.g., from DMF/acetic acid mixtures) or chromatographic methods such as HPLC to achieve >95% purity.
  • Characterization Techniques:
    • NMR (¹H and ¹³C): Confirms methyl substitution and carbonyl environments.
    • FT-IR: Identifies characteristic C=O stretches (~1700 cm⁻¹) for keto and carboxylic acid groups.
    • Mass Spectrometry: Verifies molecular weight (expected 205.17 g/mol for this compound).
    • Melting Point: Used as an additional purity check.

Comparative Data Table of Preparation Parameters

Parameter Typical Value / Condition Remarks
Starting materials Phthalic anhydride + methyl-substituted amine/aldehyde Commercially available
Solvent Water, Acetic acid, DMF Solvent choice affects yield
Temperature 20–140°C Reflux conditions common
Reaction time 3–5 hours Monitored by TLC/HPLC
Catalyst Acidic catalysts (e.g., acetic acid, sodium acetate) Enhances cyclization
Oxidizing agents KMnO4, CrO3 Controlled oxidation
Yield ~75% Moderate to good
Purity after purification >95% (HPLC) Required for research/industry

Research Findings and Optimization Notes

  • Yield Optimization: Adjusting stoichiometric ratios (e.g., 1.1 equivalents of aldehyde) and reaction temperature improves yield and reduces byproducts.
  • Solvent Effects: Polar aprotic solvents increase intermediate solubility, enhancing reaction rates.
  • Catalyst Screening: Acidic catalysts significantly improve cyclization efficiency.
  • Reaction Monitoring: Real-time HPLC and TLC analyses allow optimization of reaction endpoints to prevent decomposition.
  • Safety: Handling under fume hood with appropriate PPE is recommended due to potential toxicity of starting materials and oxidants.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1,3-dioxoisoindoline-5-carboxylic acid can undergo various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to convert the compound to its corresponding reduced forms.

  • Substitution: Substitution reactions can occur at different positions on the molecule, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted derivatives of this compound.

Scientific Research Applications

Organic Chemistry

MDICA serves as a versatile building block in organic synthesis. Its unique dioxoisoindoline structure allows it to participate in various chemical reactions, including:

  • Cyclization Reactions: MDICA can undergo cyclization to form more complex molecular frameworks.
  • Functional Group Transformations: The carboxylic acid moiety can be modified through esterification or amidation reactions, making it useful for creating derivatives with tailored properties.

Table 1: Chemical Reactions Involving MDICA

Reaction TypeExample ReactionProducts
OxidationMDICA + Oxidizing AgentAldehydes or Carboxylic Acids
ReductionMDICA + Reducing AgentAlcohols or Amines
SubstitutionMDICA + AlcoholEsters

Biological Applications

Recent studies have explored the biological activities of MDICA, particularly its potential as an anticancer agent. Research indicates that compounds related to MDICA exhibit significant antiproliferative effects against various cancer cell lines.

Case Study: Antiproliferative Activity
A study evaluated the antiproliferative effects of several dioxoisoindoline derivatives, including MDICA. The results demonstrated that MDICA significantly inhibited cell growth in breast cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

Medicinal Chemistry

MDICA is being investigated for its therapeutic potential due to its ability to modulate specific biological pathways. One notable area of research involves its interaction with sirtuin proteins, which are implicated in aging and metabolic diseases.

Table 2: Sirtuin Activation Studies

CompoundSirtuin Activation Fold ChangeNotes
MDICA>5-foldPotential for age-associated diseases
Related Compound CL-4>10-foldFurther characterization required

Industrial Applications

In addition to its research applications, MDICA is being explored for use in the production of specialty chemicals and materials. Its unique properties make it suitable for formulations in pharmaceuticals and agrochemicals.

Safety and Environmental Impact

While exploring the applications of MDICA, it is essential to consider safety aspects. The compound is classified as causing skin and eye irritation; thus, handling precautions are necessary during laboratory and industrial use .

Mechanism of Action

The mechanism by which 2-Methyl-1,3-dioxoisoindoline-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues, their molecular properties, and substituent effects:

Compound Name Molecular Formula CAS Number Substituents Key Features/Applications References
2-Methyl-1,3-dioxoisoindoline-5-carboxylic acid C₁₀H₇NO₄ 42710-39-4 Methyl (C2), carboxylic acid (C5) Precursor for polymers, MOF ligands
2-(2-Hydroxyethyl)-1,3-dioxoisoindoline-5-carboxylic acid C₁₁H₉NO₅ 17329-32-7 Hydroxyethyl (C2) Increased polarity, potential solubility enhancement
2-Ethyl-1,3-dioxoisoindoline-5-carboxylic acid C₁₁H₉NO₄ - Ethyl (C2) Higher lipophilicity vs. methyl analogue
2-(4-Carboxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid C₁₆H₉NO₆ 7702-03-6 4-Carboxyphenyl (C2) Bifunctional ligand for MOFs
2-Allyl-1,3-dioxoisoindoline-5-carboxylic acid C₁₂H₉NO₄ 41441-42-3 Allyl (C2) Reactive site for polymerization
2-(3-Chloro-4-methylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid C₁₇H₁₀ClNO₄ 313260-37-6 3-Chloro-4-methylphenyl (C2) Antiproliferative activity

Physicochemical Properties

  • Solubility : Hydroxyethyl and carboxyphenyl derivatives () exhibit higher aqueous solubility compared to alkyl-substituted analogues due to polar functional groups.
  • Thermal Stability : Derivatives with aromatic substituents (e.g., biphenyl in C-12, ) display superior thermal stability (>300°C), critical for polymer applications .

Biological Activity

2-Methyl-1,3-dioxoisoindoline-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its structural characteristics, biological mechanisms, and potential therapeutic applications based on recent research findings.

Structural Information

Molecular Formula : C10_{10}H7_{7}NO4_{4}
Molecular Weight : Approximately 205.17 g/mol
SMILES Notation : CN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)O
InChIKey : JNOGAXDCJSTIRH-UHFFFAOYSA-N

The compound features a dioxoisoindoline framework, characterized by a carboxylic acid functional group that contributes to its acidic properties and reactivity in various biological environments.

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

  • Anticancer Properties : Preliminary studies suggest potential efficacy against various cancer cell lines, possibly through the inhibition of specific enzymes involved in cancer progression.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, offering therapeutic potential against diseases characterized by chronic inflammation.
  • Antimicrobial Activity : Investigations into its antimicrobial properties have shown promise in inhibiting the growth of certain pathogens.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes such as trans-sialidase in Trypanosoma cruzi, which is a target for anti-Chagas disease agents .
  • Receptor Modulation : It may bind to specific receptors or proteins, altering their activity and leading to downstream biological effects.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInhibits proliferation in cancer cell lines,
Anti-inflammatoryModulates inflammatory enzyme activity,
AntimicrobialEffective against specific bacterial strains

Case Studies

  • Anticancer Activity :
    • A study screened 432 compounds for their ability to activate SIRT6, with this compound showing significant activation potential. This suggests that it may enhance cellular stress responses, which could be leveraged in cancer therapies .
  • Anti-inflammatory Mechanism :
    • Research indicates that this compound may inhibit pro-inflammatory cytokines, thus reducing inflammation in models of chronic inflammatory diseases.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Methyl-1,3-dioxoisoindoline-5-carboxylic acid
Reactant of Route 2
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2-Methyl-1,3-dioxoisoindoline-5-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.